molecular formula C15H32N2O B14413038 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol CAS No. 85181-21-1

2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol

Cat. No.: B14413038
CAS No.: 85181-21-1
M. Wt: 256.43 g/mol
InChI Key: ILSNRMDVXSBBGP-UHFFFAOYSA-N
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Description

2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol is an organic compound that belongs to the class of hindered amines. These compounds are known for their stability and resistance to oxidation, making them valuable in various industrial applications. The compound’s structure includes a piperidine ring with four methyl groups, which contributes to its steric hindrance and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and high yield. The use of advanced reactors and automation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone and iodine, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and various substituted amines. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with molecular targets such as reactive oxygen species (ROS) and phenolic antioxidants, neutralizing their effects and preventing oxidative damage. This mechanism is crucial in its applications as a stabilizer and antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol stands out due to its unique combination of steric hindrance and functional groups, which confer enhanced stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

85181-21-1

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

2-[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol

InChI

InChI=1S/C15H32N2O/c1-6-7-8-17(9-10-18)13-11-14(2,3)16-15(4,5)12-13/h13,16,18H,6-12H2,1-5H3

InChI Key

ILSNRMDVXSBBGP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)C1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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